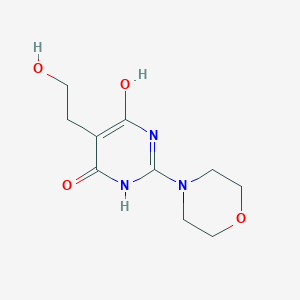
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol
Overview
Description
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol is a heterocyclic organic compound that features a morpholine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol typically involves the reaction of 2-chloro-4,6-dihydroxypyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield pyrimidine-4,6-dione derivatives, while reduction with sodium borohydride can produce this compound alcohol derivatives.
Scientific Research Applications
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinopyrimidine: Lacks the hydroxyethyl group, making it less hydrophilic.
4,6-Dihydroxypyrimidine: Does not contain the morpholine ring, resulting in different chemical properties.
5-Hydroxyethyl-2-pyrimidinol: Similar structure but lacks the morpholine ring.
Uniqueness
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol is unique due to the presence of both the morpholine and pyrimidine rings, along with the hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-5-(2-hydroxyethyl)-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c14-4-1-7-8(15)11-10(12-9(7)16)13-2-5-17-6-3-13/h14H,1-6H2,(H2,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDWVBTFXSQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=O)N2)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731334 | |
| Record name | 6-Hydroxy-5-(2-hydroxyethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178564-17-4 | |
| Record name | 6-Hydroxy-5-(2-hydroxyethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)

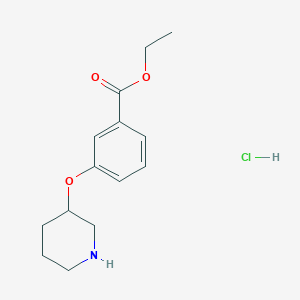
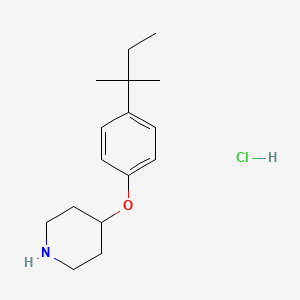
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
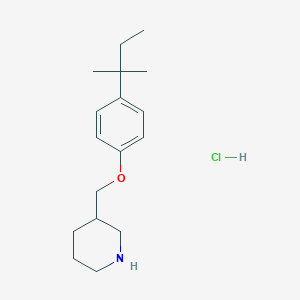
![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)
![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)
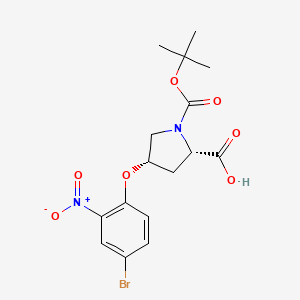
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
